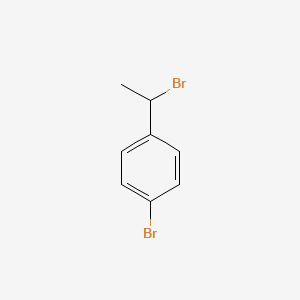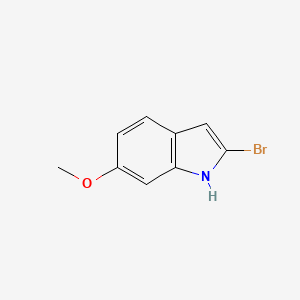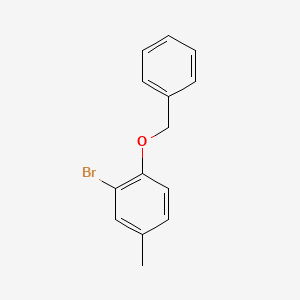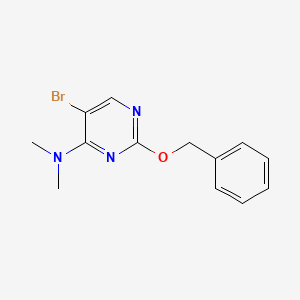
1-Bromo-4-(1-bromoéthyl)benzène
Vue d'ensemble
Description
1-Bromo-4-(1-bromoethyl)benzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromoethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Applications De Recherche Scientifique
1-Bromo-4-(1-bromoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly in the context of brominated organic molecules.
Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
1-Bromo-4-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or electrophilic aromatic substitution .
Mode of Action
The compound can participate in electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism maintains the aromaticity of the benzene ring throughout the reaction .
Biochemical Pathways
It’s known that brominated benzene derivatives can participate in various organic reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of a wide range of organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Based on its structure, we can infer that it is likely to have low water solubility . Its bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion (ADME), which are currently unknown.
Analyse Biochimique
Biochemical Properties
1-Bromo-4-(1-bromoethyl)benzene plays a significant role in biochemical reactions, particularly in the context of halogenated organic compounds. It interacts with various enzymes and proteins, often through halogen bonding and hydrophobic interactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes typically involves the formation of a reactive intermediate, which can further react with other biomolecules .
Cellular Effects
The effects of 1-Bromo-4-(1-bromoethyl)benzene on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of receptor proteins and enzymes involved in signal transduction. For example, it may inhibit or activate certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 1-Bromo-4-(1-bromoethyl)benzene can affect gene expression by interacting with transcription factors or modifying the epigenetic landscape of the cell .
Molecular Mechanism
At the molecular level, 1-Bromo-4-(1-bromoethyl)benzene exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific site of interaction. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-(1-bromoethyl)benzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 1-Bromo-4-(1-bromoethyl)benzene in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-(1-bromoethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s ability to generate reactive intermediates and induce oxidative stress .
Metabolic Pathways
1-Bromo-4-(1-bromoethyl)benzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 1-Bromo-4-(1-bromoethyl)benzene can influence the levels of these metabolites, which may have their own biological activities and effects on cellular functions .
Transport and Distribution
Within cells and tissues, 1-Bromo-4-(1-bromoethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of 1-Bromo-4-(1-bromoethyl)benzene is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be modulated by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles .
Méthodes De Préparation
The synthesis of 1-Bromo-4-(1-bromoethyl)benzene typically involves the bromination of 4-ethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Bromo-4-(1-bromoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding ethylbenzene derivative. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(1-bromoethyl)benzene can be compared with other similar compounds, such as:
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene (C8H9Br): A compound with a bromine atom and an ethyl group attached to the benzene ring.
4-Bromophenethyl bromide (C8H8Br2): A compound with a bromine atom and a 2-bromoethyl group attached to the benzene ring.
The uniqueness of 1-Bromo-4-(1-bromoethyl)benzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-bromo-4-(1-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOJAHQDFJQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431631 | |
| Record name | 1-bromo-4-(1-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24308-78-9 | |
| Record name | 1-bromo-4-(1-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














